4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine
Overview
Description
4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bipyridine units connected through a conjugated system involving dimethylaminophenyl groups. It is widely studied for its applications in various scientific fields due to its interesting photophysical and electrochemical properties .
Preparation Methods
The synthesis of 4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-N,N-dimethylaminobenzaldehyde and 2,2’-bipyridine.
Condensation Reaction: The key step involves a condensation reaction between 4-N,N-dimethylaminobenzaldehyde and 2,2’-bipyridine in the presence of a base such as piperidine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Scientific Research Applications
4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets through its conjugated system. The compound can absorb light and undergo photoexcitation, leading to the generation of excited states. These excited states can then participate in various photophysical and photochemical processes, such as energy transfer and electron transfer . The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in coordination chemistry or interacting with biological molecules in photodynamic therapy .
Comparison with Similar Compounds
4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine can be compared with similar compounds such as:
4,4’-Bis(dimethylamino)benzophenone: This compound has a similar structure but lacks the bipyridine units, resulting in different photophysical properties.
4,4’-Bis(diethylamino)benzophenone: Similar to the previous compound but with diethylamino groups instead of dimethylamino groups, leading to variations in electronic properties.
4,4’-Bis[2-(4-N,N-diethylaminophenyl)ethenyl]-2,2’-bipyridine: This compound is structurally similar but with diethylamino groups, which can affect its solubility and reactivity.
Properties
IUPAC Name |
4-[(E)-2-[2-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4/c1-33(2)27-13-9-23(10-14-27)5-7-25-17-19-31-29(21-25)30-22-26(18-20-32-30)8-6-24-11-15-28(16-12-24)34(3)4/h5-22H,1-4H3/b7-5+,8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKUGOYLBPMTEK-KQQUZDAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128701 | |
Record name | 4,4′-([2,2′-Bipyridine]-4,4′-diyldi-(1E)-2,1-ethenediyl)bis[N,N-dimethylbenzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166827-54-9 | |
Record name | 4,4′-([2,2′-Bipyridine]-4,4′-diyldi-(1E)-2,1-ethenediyl)bis[N,N-dimethylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166827-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-([2,2′-Bipyridine]-4,4′-diyldi-(1E)-2,1-ethenediyl)bis[N,N-dimethylbenzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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